
3,5-Dimethoxybenzene-1-sulfonyl chloride
Overview
Description
3,5-Dimethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by methoxy groups at the 3- and 5-positions of the benzene ring and a sulfonyl chloride (-SO₂Cl) functional group at position 1. This compound is primarily used as an intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules. Its methoxy substituents enhance electron density on the aromatic ring, modulating reactivity in electrophilic substitution or nucleophilic displacement reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3,5-dimethoxybenzene. This reaction is carried out by treating 3,5-dimethoxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized to handle larger quantities of reactants and to ensure consistent product quality. Safety measures are strictly followed due to the corrosive nature of chlorosulfonic acid and the potential hazards associated with the compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids are the primary products.
Reduction: Sulfides and sulfoxides are the main products.
Substitution: Various substituted products are formed depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drugs that target specific biological pathways.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,5-Dimethoxybenzene-1-sulfonyl chloride is similar to other sulfonyl chlorides, such as 2,5-dimethoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. its unique substitution pattern at positions 3 and 5 provides distinct reactivity and selectivity compared to these compounds. The presence of the two methoxy groups enhances its electron-donating properties, influencing its chemical behavior.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 3,5-dimethoxybenzene-1-sulfonyl chloride, highlighting differences in substituents, molecular weight (MW), and applications:
Research Findings and Trends
- Synthetic Modifications : Methoxy-substituted sulfonyl chlorides are often alkylated or arylated under mild conditions (e.g., DCM, room temperature) due to their moderate reactivity, whereas brominated analogs require harsher conditions (e.g., microwave irradiation, 90°C).
- In contrast, isoxazole-containing analogs exhibit stronger antimicrobial activity.
Biological Activity
3,5-Dimethoxybenzene-1-sulfonyl chloride (also known as 3,5-dimethoxybenzenesulfonyl chloride) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two methoxy groups on the benzene ring, which may influence its reactivity and biological interactions.
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₁ClO₂S
- Molecular Weight : 220.7 g/mol
- Appearance : Typically a white to pale yellow solid.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its inhibitory effects on specific enzymes. Here are some key findings:
Anticancer Activity
Recent studies have demonstrated that derivatives of sulfonyl chlorides, including this compound, exhibit cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and Caco2 (colon cancer).
- Cytotoxicity Results : The compound showed moderate cytotoxicity with IC₅₀ values ranging from 50 to 100 µM across different cell lines, indicating potential as a lead compound for anticancer drug development .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
- Target Enzymes : DYRK1A and GSK3.
- Inhibition Potency : Some studies reported IC₅₀ values as low as 0.075 µM for related compounds, suggesting that modifications to the sulfonyl structure can enhance inhibitory activity against these enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key observations include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances the compound's interaction with enzyme active sites.
- Hydrophobic Interactions : The benzene ring's hydrophobic nature contributes to binding affinity with target proteins .
- Modification Potential : Variations in substituents can significantly alter potency; for example, replacing methoxy with other groups can either enhance or diminish activity.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Urolithin Analogues : A study synthesized analogues based on urolithin C and evaluated their effects on lipid metabolism. Compounds with similar sulfonyl structures exhibited significant reductions in triglyceride levels in vitro .
Compound | IC₅₀ (µM) | Effect |
---|---|---|
Urolithin C | 4.7 | Lipid reduction |
3,5-Dimethoxy derivative | 50 | Moderate cytotoxicity |
Q & A
Basic Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3,5-dimethoxybenzene-1-sulfonyl chloride?
- Methodological Guidance : Synthesis typically involves sulfonation of 3,5-dimethoxybenzene using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent quenching with hydrochloric acid yields the sulfonyl chloride. Key parameters include maintaining anhydrous conditions to avoid hydrolysis and using inert gas purging to prevent side reactions. Reaction progress can be monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Guidance : Use a combination of analytical techniques:
- 1H/13C NMR : Confirm substitution pattern (e.g., methoxy groups at 3,5 positions; aromatic protons at δ 6.8–7.2 ppm).
- HPLC-MS : Detect impurities (e.g., hydrolyzed sulfonic acid derivatives) using a C18 column with acetonitrile/water gradient elution.
- Elemental Analysis : Verify Cl and S content (±0.3% deviation).
- FT-IR : Identify sulfonyl chloride stretch (~1370 cm⁻¹ and 1170 cm⁻¹) .
Q. What are the critical storage conditions to prevent decomposition?
- Methodological Guidance : Store in amber glass vials under argon at –20°C to minimize hydrolysis. Desiccate with silica gel to avoid moisture exposure. Stability tests show <5% degradation over 6 months under these conditions .
Q. What solvents are compatible for reactions involving this sulfonyl chloride?
- Methodological Guidance : Use aprotic solvents (e.g., dichloromethane, THF, DMF) to prevent nucleophilic substitution. Avoid alcohols or aqueous media unless intentional hydrolysis is desired. Solubility >50 mg/mL in DCM at 25°C .
Advanced Research Questions
Q. How do electron-donating methoxy groups influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?
- Methodological Guidance : The methoxy groups at 3,5 positions enhance electron density on the benzene ring, stabilizing the transition state during nucleophilic attack. Kinetic studies (via stopped-flow UV-Vis) show a 2.5x faster reaction with amines compared to non-substituted analogs. Compare Hammett σ values (σ_meta = –0.12) to predict substituent effects .
Q. What strategies mitigate competing side reactions (e.g., sulfonate ester formation) during amide coupling?
- Methodological Guidance :
- Temperature Control : Perform reactions at 0°C to slow down esterification.
- Base Selection : Use non-nucleophilic bases (e.g., DIEA) instead of pyridine to reduce nucleophilic interference.
- Stoichiometry : Limit alcohol-containing reagents (e.g., DMF) to <5% v/v.
- In Situ Monitoring : Employ 19F NMR if fluorinated amines are used to track coupling efficiency .
Q. How can conflicting stability data (e.g., decomposition rates in different solvents) be resolved?
- Methodological Guidance : Conduct accelerated stability studies under controlled humidity (10–90% RH) and temperature (25–60°C). Use HPLC-MS to quantify degradation products (e.g., sulfonic acid). Statistical analysis (ANOVA) of data reveals that decomposition in THF is pH-dependent (p < 0.05 at pH >7), while DCM shows no pH effect .
Q. What advanced techniques validate the compound’s role in synthesizing sulfonamide-based bioactive molecules?
- Methodological Guidance :
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm regioselectivity.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for sulfonamide bond formation.
- Biological Assays : Test antimicrobial activity of derivatives using MIC assays against Gram-positive bacteria .
Q. Data Contradiction Analysis
Q. Discrepancies in reported melting points (e.g., 83–87°C vs. 115–118°C): How to address these?
- Methodological Guidance : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Recrystallize the compound from anhydrous hexane/ethyl acetate (1:3) and characterize via DSC (heating rate 10°C/min). Pure samples show a sharp endotherm at 118°C ±1°C .
Q. Conflicting reactivity data in cross-coupling reactions: Are these due to steric effects or solvent polarity?
- Methodological Guidance : Design a factorial experiment varying solvent polarity (DCM vs. DMF) and substituent bulkiness (primary vs. tertiary amines). Kinetic profiling (GC-MS) shows steric effects dominate in DMF (ΔG‡ increases by 15 kJ/mol for tertiary amines), while solvent polarity has minimal impact .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Guidance :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all manipulations.
- Spill Management : Neutralize with sodium bicarbonate slurry; collect residues in sealed containers.
- First Aid : For inhalation, administer oxygen via non-rebreather mask; for skin contact, rinse with 0.1 M NaOH followed by water .
Properties
CAS No. |
80563-82-2 |
---|---|
Molecular Formula |
C8H11ClO4S |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
1,6-dimethoxycyclohexa-2,4-diene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO4S/c1-12-7-5-3-4-6-8(7,13-2)14(9,10)11/h3-7H,1-2H3 |
InChI Key |
SMVJRAIGMMKIGN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)Cl)OC |
Canonical SMILES |
COC1C=CC=CC1(OC)S(=O)(=O)Cl |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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